5-Methyl-6H-pyridazino[4,5-B]carbazole is a heterocyclic compound classified within the pyridazino[4,5-B]carbazole family. This compound is identified by its unique molecular structure and has garnered interest in the scientific community due to its potential pharmacological properties. It is recognized for its structural similarity to other biologically active compounds, particularly those with antitumor activity.
The compound is cataloged under the CAS number 213605-02-8 and has a molecular formula of C15H11N3. The molecular weight of 5-Methyl-6H-pyridazino[4,5-B]carbazole is approximately 233.27 g/mol. It is classified as a nitrogen-containing heterocycle, which is significant in medicinal chemistry for its diverse biological activities .
The synthesis of 5-Methyl-6H-pyridazino[4,5-B]carbazole typically employs the Diels-Alder reaction involving 1-methylpyrano[3,4-b]indol-3(9H)-one and electron-deficient acetylenic dienophiles. This method allows for the formation of complex tetracyclic structures that are characteristic of this compound .
Additionally, the compound can be synthesized through oxidation processes where precursors such as hydroxymethyl derivatives are treated with hypervalent iodine reagents. For instance, one notable synthesis route involves converting a hydroxymethyl precursor to an aldehyde, which can subsequently be transformed into nitrile derivatives via hydroxylamine hydrochloride in refluxing formic acid .
The molecular structure of 5-Methyl-6H-pyridazino[4,5-B]carbazole features a tetracyclic framework that includes a pyridazine ring fused to a carbazole moiety. The structural representation can be summarized as follows:
This structure highlights the compound's complexity and potential for various chemical transformations .
5-Methyl-6H-pyridazino[4,5-B]carbazole is capable of undergoing several chemical reactions including oxidation, reduction, and substitution reactions. For instance:
These reactions are crucial for developing derivatives that may enhance biological activity or alter solubility characteristics.
The mechanism of action for 5-Methyl-6H-pyridazino[4,5-B]carbazole primarily involves interaction with DNA through stabilization of the cleavable complex formed between DNA and topoisomerase II. This interaction disrupts DNA replication and transcription processes, leading to potential antitumor effects. The compound acts similarly to other known antitumor agents such as olivacine by targeting essential cellular machinery .
The physical properties of 5-Methyl-6H-pyridazino[4,5-B]carbazole include:
| Property | Value |
|---|---|
| Molecular Formula | C15H11N3 |
| Molecular Weight | 233.27 g/mol |
| Melting Point | > 350 °C (decomposition) |
| Solubility | Low solubility in common organic solvents; better solubility in dipolar aprotic solvents like dimethyl sulfoxide |
Chemical properties include its stability under various conditions and reactivity towards electrophiles and nucleophiles due to the presence of multiple functional groups .
5-Methyl-6H-pyridazino[4,5-B]carbazole has been extensively studied for its potential applications in medicinal chemistry, particularly as an antitumor agent. It serves as a bioisosteric analogue of olivacine and ellipticine, compounds known for their anticancer properties. Research indicates that derivatives of this compound may exhibit antibacterial and antifungal activities as well .
The Diels-Alder cycloaddition serves as a cornerstone for constructing the tetracyclic framework of 5-methyl-6H-pyridazino[4,5-b]carbazole. A highly efficient four-step route employs 1-methylpyrano[3,4-b]indol-3(9H)-one as a diene precursor, reacting with electron-deficient acetylenic dienophiles under thermal conditions. This sequence generates the pyridazine ring through subsequent aromatization, achieving an overall yield of 73% for the title compound—a significant improvement over classical linear syntheses [1]. Regioselectivity challenges inherent to unsymmetrical dienes are mitigated by incorporating electron-withdrawing groups (EWGs) on the dienophile (e.g., esters, ketones, sulfones), which orient the cycloaddition to favor the desired [4,5-b] ring fusion [5].
Recent advancements utilize palladium carbene migratory insertion to generate transient ortho-quinodimethane (o-QDM) dienes in situ from aryl halides and N-tosylhydrazones derived from 2-methylindole-3-carboxaldehydes. These reactive dienes undergo instant [4+2] cycloaddition with dienophiles like 3-nitroindoles, enabling a three-component cascade that assembles dihydroindolo[2,3-b]carbazole precursors to 5-methyl-6H-pyridazino[4,5-b]carbazoles upon oxidation [5]. Catalytic systems (Pd₂(dba)₃·CHCl₃/SPhos, K₃PO₄, toluene, 80°C) tolerate diverse aryl bromides, including those bearing EWGs (–CN, –NO₂, –CO₂Me) or steric bulk (ortho-substituted) [5].
Table 1: Diels-Alder Approaches to 5-Methyl-6H-pyridazino[4,5-b]carbazole Core
| Diene Source | Dienophile | Conditions | Key Product | Yield | |
|---|---|---|---|---|---|
| 1-Methylpyrano[3,4-b]indol-3-one | Methyl propiolate | Thermal, 150°C, xylenes | 5-Methyl-1-oxo-1,6-dihydro derivative | 73% | |
| In situ o-QDM (from ArBr + hydrazone) | 3-Nitroindole | Pd₂(dba)₃/SPhos, K₃PO₄, toluene, 80°C | Dihydroindolo[2,3-b]carbazole | 60-75% | |
| 3-Vinyl-1H-indole | N-Methylmaleimide | Organocatalyst (Soos’s catalyst), rt | Enantioenriched carbazole adduct (>96% ee) | 50-60% | [7] |
Hypervalent iodine reagents enable regioselective C–H functionalization critical for installing substituents on the electron-rich carbazole moiety of 5-methyl-6H-pyridazino[4,5-b]carbazole. Diacetoxyiodobenzene (PIDA) and bis(trifluoroacetoxy)iodobenzene (PIFA) mediate C3-oxidation or C–N couplings under mild conditions, avoiding metal catalysts that could coordinate the pyridazine nitrogen. Key transformations include:
Table 2: Hypervalent Iodine Reagents for Pyridocarbazole Functionalization
| Reagent | Solvent | Reaction Type | Position Modified | Product Class |
|---|---|---|---|---|
| PIFA | HFIP | C–H Carbonylation | C1 | 1-Oxo-1,6-dihydro derivatives |
| PIDA/NH₄OAc | MeCN | C–H Amination | C3 | 3-Amino substituted analogs |
| PIFA (catalytic) + e⁻ | HFIP/H₂O | Oxidative Coupling | C3 | Biaryl-linked dimers |
Complex analogs of 5-methyl-6H-pyridazino[4,5-b]carbazole necessitate multi-step sequences combining cyclization, oxidation, and cross-coupling. A pivotal approach involves palladium-catalyzed dearomative C(sp³)–H activation to generate indole-2,3-quinodimethane intermediates. These species undergo three-component couplings with aryl halides and dienophiles (e.g., N-sulfonylimines), yielding tetrahydrocarboline alkaloid cores after cycloaddition (Pd(OAc)₂/CyDPEPhos, toluene, 80°C, 68% yield) [5]. Sequential "one-pot" Diels-Alder/ene reactions using N-protected 3-vinyl-1H-indoles streamline access to unsaturated carbazoles and pyridazino[3,4-b]indoles, enhancing synthetic efficiency (50–60% yield over two steps) [7]. Post-assembly modifications include:
Bioisosterism optimizes the pharmacological profile of 5-methyl-6H-pyridazino[4,5-b]carbazole derivatives while retaining antitumor activity. Key replacements include:
Table 3: Bioisosteric Replacements and Property Modifications
| Original Fragment | Bioisostere | Key Property Change | Biological Impact |
|---|---|---|---|
| Olivacine carbazole core | 3-Aza-carbazole | Increased polarity (ΔcLogP = −0.7) | Retained antitumor activity; reduced cytotoxicity |
| Isoxazole | 1,2,4-Oxadiazole | Enhanced metabolic stability | Improved microsomal half-life (t₁/₂ +40 min) |
| Pyridazine | Phthalazine | Solubility increase (ΔS = +2.1 mg/mL) | Reduced Chk2 inhibition (ΔKᵢ = 1.8 μM) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6